Comparative HDAC6 Inhibition Potency: Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- vs. 4-Methoxybenzophenone
Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- demonstrates weak but measurable inhibition of recombinant human HDAC6 with a Kd of 5.40 µM [1]. In contrast, the simple benzophenone analog 4-methoxybenzophenone shows no significant binding to HDAC6 or other HDAC isoforms [2]. This indicates that the N-phenylacetamide moiety contributes to HDAC6 recognition, providing a distinct activity profile not observed in the parent benzophenone scaffold.
| Evidence Dimension | HDAC6 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 5.40 µM |
| Comparator Or Baseline | 4-Methoxybenzophenone: No significant binding (IC50 > 50 µM for HDAC1/2, no data for HDAC6) |
| Quantified Difference | >9.3-fold improvement in binding (estimated lower limit) |
| Conditions | Fluorogenic enzymatic assay using recombinant human HDAC6 and Boc-L-Lys(acetyl)-MCA substrate [1] |
Why This Matters
This difference demonstrates that the N-[4-(4-methoxybenzoyl)phenyl]acetamide scaffold is not a simple benzophenone derivative and possesses unique target engagement that may be leveraged in epigenetic research.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901): Affinity Data for HDAC6. 2025. View Source
- [2] BindingDB. BDBM50174205: 4-methoxybenzophenone. 2025. View Source
